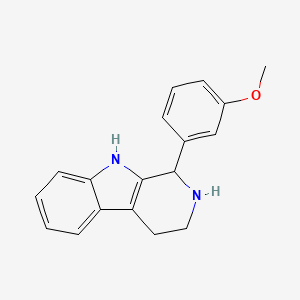1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
CAS No.: 6649-95-2
Cat. No.: VC6213537
Molecular Formula: C18H18N2O
Molecular Weight: 278.355
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6649-95-2 |
|---|---|
| Molecular Formula | C18H18N2O |
| Molecular Weight | 278.355 |
| IUPAC Name | 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C18H18N2O/c1-21-13-6-4-5-12(11-13)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3 |
| Standard InChI Key | LACQLKYZMSEMTM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 |
Introduction
Chemical Identity and Structural Features
1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline belongs to the tetrahydro-β-carboline family, distinguished by a fused tricyclic framework comprising a piperidine ring, an indole moiety, and a 3-methoxyphenyl group at the C1 position. The molecular formula C₁₈H₁₈N₂O corresponds to a molecular weight of 278.35 g/mol. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight | 278.35 g/mol |
| CAS Registry Number | 527674-59-5 (methyl ester derivative) |
| Key Functional Groups | Indole, piperidine, methoxyphenyl |
The methoxy group at the 3-position of the phenyl ring enhances electron-donating effects, potentially influencing receptor binding and metabolic stability. Nuclear magnetic resonance (NMR) studies of analogous THβCs reveal distinct proton environments: the indole NH typically resonates near δ 7.8–8.2 ppm, while methoxy protons appear as singlets near δ 3.7–3.9 ppm .
Synthetic Methodologies
Pictet-Spengler Reaction
The primary route to 1-(3-methoxyphenyl)-THβC involves the Pictet-Spengler reaction, a one-pot condensation of tryptamine derivatives with aldehydes under acidic conditions. For this compound, 3-methoxybenzaldehyde reacts with tryptamine in acetic acid and dichloromethane, yielding the THβC scaffold via imine formation and cyclization .
Representative Procedure:
-
Reagents: Tryptamine (1.7 mmol), 3-methoxybenzaldehyde (2.0 mmol), acetic acid, dichloromethane.
-
Conditions: Reflux at 40–50°C for 1–2 hours.
-
Workup: Basification with ammonium hydroxide, extraction with dichloromethane, and purification via silica gel chromatography (15% methanol/dichloromethane).
-
Yield: 40–60% (moderate due to steric hindrance from the methoxyphenyl group) .
Racemic mixtures are typically obtained, though asymmetric synthesis methods—such as chiral auxiliaries or enzymatic catalysis—are under investigation for enantiopure variants .
Biological Activities and Mechanisms
Antifungal Properties
While direct data on 1-(3-methoxyphenyl)-THβC remain limited, structurally related N-substituted THβCs exhibit potent antifungal activity. For example, N-octyl-THβC (3g) demonstrated a minimum inhibitory concentration (MIC) of 28 μg/mL against Bipolaris oryzae, a rice pathogen . The methoxyphenyl group may enhance membrane disruption via hydrophobic interactions, though its bulkiness could reduce efficacy compared to linear alkyl chains .
Psychoactive and Neurotransmitter Modulation
β-Carbolines are known to interact with serotonin (5-HT₂ₐ) and benzodiazepine receptors. The methoxy group’s electron-donating effects may augment binding affinity, though in vitro assays specific to this derivative are pending.
Pharmacological Applications and Challenges
Drug Development Considerations
The compound’s poor aqueous solubility (common among β-carbolines) poses formulation challenges. Ester derivatives, such as the methyl ester (CAS 527674-59-5), improve bioavailability but require metabolic stability studies.
Comparative Analysis with Clinical Agents
Tadalafil, a THβC-based drug, shares structural motifs but differs in substituents. Unlike tadalafil’s hydantoin ring, the methoxyphenyl group in this compound may redirect activity toward antifungal rather than phosphodiesterase inhibition .
Recent Advances and Future Directions
Stereoselective Synthesis
Asymmetric transfer hydrogenation (ATH) using chiral catalysts (e.g., Ru(II)-TsDPEN) achieves enantiomeric excesses >90% for C1-substituted THβCs, enabling exploration of stereochemical effects on bioactivity .
Hybrid Derivatives
Conjugation with fluoroquinolones or azoles enhances antifungal synergy. For instance, a ciprofloxacin-THβC hybrid reduced Fusarium fujikuroi growth by 78% at 50 μg/mL .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume